molecular formula C18H16Cl4N4O2S B11712525 N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide

Cat. No.: B11712525
M. Wt: 494.2 g/mol
InChI Key: RIPXFWKZGNCAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-({[4-(Acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide is a thiourea derivative characterized by a trichloroethyl core, a 3-chlorobenzamide group, and a carbamothioyl linkage connected to a 4-acetamidophenyl substituent. Its molecular formula is C₁₈H₁₆Cl₃N₅O₄S, with an average mass of 504.767 g/mol and a ChemSpider ID of 2107871 .

Properties

Molecular Formula

C18H16Cl4N4O2S

Molecular Weight

494.2 g/mol

IUPAC Name

N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-chlorobenzamide

InChI

InChI=1S/C18H16Cl4N4O2S/c1-10(27)23-13-5-7-14(8-6-13)24-17(29)26-16(18(20,21)22)25-15(28)11-3-2-4-12(19)9-11/h2-9,16H,1H3,(H,23,27)(H,25,28)(H2,24,26,29)

InChI Key

RIPXFWKZGNCAOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Acetylamino Intermediate: The initial step involves the acetylation of 4-aminophenylamine to form 4-(acetylamino)phenylamine.

    Carbamothioylation: The acetylamino intermediate is then reacted with a carbamothioylating agent to introduce the carbamothioyl group.

    Trichloroethylation: The resulting compound undergoes a reaction with trichloroethylamine to form the trichloroethyl intermediate.

    Final Coupling: The trichloroethyl intermediate is then coupled with 3-chlorobenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis

  • Mechanism : Cleavage of the amide bond under acidic or basic conditions.

  • Products :

    • Acidic hydrolysis : Formation of 3-chlorobenzoic acid and trichloroethylamine derivative .

    • Basic hydrolysis : Formation of 3-chlorobenzamide sodium salt and amine hydrochloride .

Substitution Reactions

  • Reagents : Nucleophiles (e.g., hydroxylamine, amines).

  • Conditions : Polar aprotic solvents (e.g., DMF) with heat or catalytic bases.

  • Products : Replacement of chlorine atoms with nucleophilic groups (e.g., hydroxylamine → hydroxylaminobenzamide ).

Oxidation

  • Reagents : Potassium permanganate (MnO₄⁻) or hydrogen peroxide (H₂O₂).

  • Mechanism : Oxidation of the carbamothioyl group to carbamoyl or carbamoyl sulfonic acid derivatives.

  • Products :

    • Partial oxidation : Carbamoyl derivatives (retaining amide bonds).

    • Overoxidation : Sulfinic acid or sulfonic acid byproducts.

Reaction Comparison Table

Reaction TypeReagents/ConditionsProducts
Hydrolysis HCl (acidic) / NaOH (basic)3-chlorobenzoic acid + trichloroethylamine derivative
Substitution Nucleophiles (e.g., NH₂OH), DMF, heatHydroxylaminobenzamide or other nucleophilic derivatives
Oxidation KMnO₄, H₂O₂, acidic conditionsCarbamoyl derivatives or sulfonic acid byproducts

Purification and Stability

  • Purification : Recrystallization from solvents like ethanol or acetone to remove unreacted starting materials.

  • Stability : Sensitive to moisture and light ; stored under inert atmospheres.

Critical Analysis

While direct data on this compound is limited, insights from similar structures ( ) suggest that its reactivity centers on the amide , carbamothioyl , and trichloroethyl groups. Further studies are required to fully characterize its reaction profile, particularly under biological conditions or environmental stressors .

Scientific Research Applications

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The mechanism likely involves the compound's ability to bind to target proteins or enzymes, altering their activity and leading to reduced proliferation of cancer cells. Studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, including proteases and kinases. The acetylamino group may facilitate acylation reactions that are critical for enzyme inhibition, while the trichloroethyl moiety enhances electrophilic reactivity, making it a potential candidate for developing enzyme inhibitors .

Interaction with Biomolecules

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide interacts with biomolecules such as DNA and proteins. These interactions can lead to alterations in cellular pathways that are vital for maintaining normal cell function. Understanding these interactions is essential for elucidating the compound's therapeutic potential.

Comparative Studies

A comparative analysis of this compound with structurally similar compounds reveals unique aspects that may contribute to its distinct biological activity:

Compound NameStructural FeaturesUnique Aspects
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamideSimilar functional groups but differs in methyl substitutionPotential differences in biological activity due to methyl group
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamideContains a butoxy group instead of trichloroethylMay exhibit different solubility and reactivity
N-[1-(4-acetamidophenyl)-N'-methylthioureaSimilar core structure but lacks trichloroethyl moietyDifferent pharmacological properties due to structural variations

Future Research Directions

Further research is necessary to fully understand the therapeutic applications of this compound. Key areas for future studies include:

  • In vivo studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic studies : To clarify the pathways through which the compound exerts its biological effects.
  • Structure-activity relationship (SAR) analysis: To optimize the chemical structure for enhanced potency and selectivity against specific targets.

Mechanism of Action

The mechanism of action of N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features Reference
Target Compound 3-chlorobenzamide, trichloroethyl 504.767 Not reported Carbamothioyl linkage
N-(1-{[(4-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2,4-dichlorobenzamide 2,4-dichlorobenzamide, bromophenyl 550.498 Not reported Bromine substitution
N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide 3-methoxybenzoyl, piperazine 458 207–209 Piperazine ring, methoxy group
N-(3-chlorophenethyl)-4-nitrobenzamide 4-nitrobenzamide, phenethyl 304.74 Not reported Nitro group (electron-withdrawing)
N-[(4-Acetylphenyl)carbamothioyl]-2,6-dichlorobenzamide (b3) 2,6-dichlorobenzamide, acetylphenyl ~380 (estimated) Not reported Dichloro substitution

Key Observations :

  • Halogen Effects: The target compound’s 3-chloro substituent (meta position) contrasts with analogs like the 2,4-dichloro (ortho/para) in and 2,6-dichloro in .
  • Electron-Withdrawing Groups : The nitro group in increases electrophilicity compared to the target’s chloro group, which may enhance reactivity in nucleophilic substitution reactions.
  • Heterocyclic Moieties : Piperazine-containing analogs (e.g., ) exhibit higher melting points (~207°C), suggesting enhanced crystallinity due to hydrogen bonding from the piperazine ring.

Biological Activity

N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide is a complex organic compound with significant potential in biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H17Cl3N4O2S, with a molecular weight of approximately 411.7 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity:

  • Acetylamino group : May participate in acylation reactions.
  • Carbamothioyl group : Engages in nucleophilic substitutions or hydrolysis.
  • Trichloroethyl moiety : Highly reactive due to the presence of three electronegative chlorine atoms.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which could lead to therapeutic applications in cancer treatment and other diseases. The inhibition mechanism likely involves binding to molecular targets such as enzymes or receptors, thereby altering their activity and eliciting biological effects.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activities against human tumor cell lines .

The mechanism of action for this compound involves:

  • Inhibition of Histone Deacetylases (HDACs) : This compound may inhibit HDACs, leading to increased acetylation of histones and altered gene expression. This mechanism is crucial for its potential anticancer effects as it can induce apoptosis and cell cycle arrest in cancer cells .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-methylbenzamideSimilar functional groups but differs in methyl substitutionPotential differences in biological activity due to methyl group
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamideContains a butoxy group instead of trichloroethylMay exhibit different solubility and reactivity
N-[1-(4-acetamidophenyl)-N'-methylthiourea]Similar core structure but lacks trichloroethyl moietyDifferent pharmacological properties due to structural variations

This table highlights how the structural variations influence the biological activities and potential applications of these compounds.

Case Studies

  • In Vitro Studies : A study investigating the anticancer effects of related compounds showed that they induced apoptosis in HepG2 cells through HDAC inhibition. The IC50 values indicated potent activity compared to standard treatments like SAHA .
  • In Vivo Models : Animal models demonstrated significant tumor growth inhibition when treated with compounds similar to this compound. These findings suggest a promising therapeutic potential for this class of compounds in oncology .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-3-chlorobenzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiourea derivatives with trichloroethylamine intermediates. For example, carbodiimide-mediated coupling (e.g., EDC·HCl in dichloromethane) is widely used to form amide bonds, as demonstrated in analogous compounds . Purification may require reverse-phase HPLC or solvent recrystallization (e.g., methanol), with yields optimized by controlling reaction temperature (e.g., 273 K) and stoichiometry . Key intermediates should be characterized via melting point analysis (e.g., 191–199°C) and spectroscopic validation .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Essential techniques include:
  • 1H/13C NMR : To resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • IR Spectroscopy : Identification of NH stretches (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C=S (~1250 cm⁻¹) bands .
  • Mass Spectrometry (LC-MS/HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., [M+H]+ for Cl/Trichloro groups) .
  • X-ray Crystallography : Resolve conformational isomers and hydrogen-bonding networks in solid-state structures .

Q. How can researchers address solubility challenges during experimental workflows?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DCM, DMF) is often limited due to hydrophobic trichloroethyl and benzamide groups. Strategies include:
  • Sonication or heating in DMSO for biological assays.
  • Co-solvent systems (e.g., DCM:MeOH 9:1) for crystallization .
  • Derivatization with hydrophilic moieties (e.g., sulfonate groups) for improved aqueous solubility .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Methodological Answer : Discrepancies may arise from conformational flexibility (e.g., dihedral angles between aromatic rings) or polymorphism. Cross-validate using:
  • Solid-state vs. Solution Data : Compare X-ray structures (rigid conformers) with NMR (dynamic averaging) .
  • DFT Calculations : Predict stable conformers and vibrational spectra to reconcile experimental IR/NMR observations .
  • Variable-Temperature NMR : Probe dynamic processes (e.g., amide bond rotation) causing signal splitting .

Q. What experimental designs are suitable for investigating the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based substrates to quantify binding affinity (e.g., IC50) for target enzymes (e.g., proteases or kinases) .
  • Molecular Docking : Model interactions with active sites (e.g., hydrophobic pockets accommodating trichloroethyl groups) using software like AutoDock .
  • SAR Studies : Synthesize analogs (e.g., replacing trichloroethyl with fluoroethyl) to identify critical pharmacophores .

Q. How can computational chemistry enhance understanding of this compound’s reactivity and stability?

  • Methodological Answer :
  • Reactivity Predictions : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
  • Degradation Pathways : Simulate hydrolysis or photodegradation under varying pH/UV conditions via molecular dynamics .
  • Metabolic Stability : Predict CYP450-mediated oxidation using QSAR models or in silico tools like MetaSite .

Q. What strategies optimize crystallization for structural elucidation?

  • Methodological Answer :
  • Solvent Screening : Test mixed solvents (e.g., DCM:hexane) to induce slow nucleation .
  • Temperature Gradients : Gradual cooling (e.g., 4°C/day) to grow high-quality single crystals.
  • Hydrogen-Bond Engineering : Introduce H-bond donors/acceptors (e.g., –NH groups) to stabilize lattice packing .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Methodological Answer : Variations may stem from assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigate by:
  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing .
  • Dose-Response Curves : Compare EC50 values across multiple replicates.
  • Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis markers (e.g., caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.